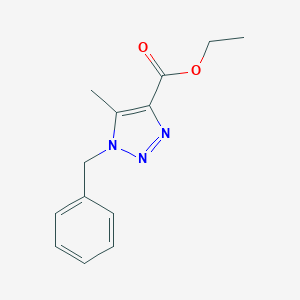

Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-benzyl-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-3-18-13(17)12-10(2)16(15-14-12)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERCUHLDCICKMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377510 | |

| Record name | Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133992-58-2 | |

| Record name | Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate synthesis pathway

An in-depth technical guide on the synthesis of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate, designed for researchers, scientists, and drug development professionals.

Introduction

The 1,2,3-triazole core is a significant scaffold in medicinal chemistry and materials science, valued for its stability, aromaticity, and ability to engage in hydrogen bonding. The synthesis of substituted 1,2,3-triazoles is most prominently achieved through the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne.[1][2] This guide details the primary synthesis pathway for this compound, a trisubstituted triazole, via a two-step process: the synthesis of a key intermediate, benzyl azide, followed by its cycloaddition with an internal alkyne.

The overall reaction involves the [3+2] cycloaddition of benzyl azide with ethyl 2-butynoate. This reaction can be performed under thermal conditions or catalyzed to improve reaction rates and yields.[3] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is famously regioselective for 1,4-disubstituted triazoles from terminal alkynes, the reaction with an internal alkyne like ethyl 2-butynoate directly yields the desired 1,4,5-trisubstituted product.[4][5] Ruthenium-catalyzed versions (RuAAC) are also highly effective for reactions involving internal alkynes.[6][7][8]

Overall Synthesis Pathway

The synthesis is a two-stage process. First, benzyl azide is prepared from a suitable benzyl halide. Second, the purified benzyl azide is reacted with ethyl 2-butynoate in a 1,3-dipolar cycloaddition reaction to yield the final product.

Quantitative Data Summary

The efficiency of the synthesis is dependent on reaction conditions such as solvent, temperature, and reaction time. The following tables summarize quantitative data for the key steps.

Table 1: Synthesis of Benzyl Azide via SN2 Reaction

| Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl Bromide | Sodium Azide | DMSO | Room Temp | Overnight | 73 | [9] |

| Benzyl Bromide | Sodium Azide | DMF | Room Temp | 12 | - | [10] |

| Benzyl Chloride | Sodium Azide | DMF/Water | - | - | 92 | [11] |

Table 2: Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference (Analogous Reaction) |

| Benzyl Azide | Methyl 2-butynoate | - | 60 | 48 | 53 | [12] |

Note: Data for the exact ethyl ester synthesis is sparse in publicly available literature; therefore, data for the analogous methyl ester synthesis is provided as a reference.

Experimental Protocols

Step 1: Synthesis of Benzyl Azide from Benzyl Bromide

This procedure is a classic example of an SN2 reaction where the azide anion displaces the bromide ion.[9][10]

Materials:

-

Benzyl bromide

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO)

-

Deionized water

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl bromide (1.0 eq.) in DMSO (approx. 20 mL per 10 mmol of benzyl bromide).

-

Carefully add sodium azide (1.5 eq.) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE).

-

Stir the reaction mixture vigorously at room temperature overnight.

-

Upon completion, slowly add water to the reaction mixture (Note: this can be an exothermic process).

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 portions).

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield benzyl azide as a colorless oil.

Step 2: Huisgen Cycloaddition for Triazole Synthesis

This protocol describes the thermal 1,3-dipolar cycloaddition between the synthesized benzyl azide and ethyl 2-butynoate.

Materials:

-

Benzyl azide (from Step 1)

-

Ethyl 2-butynoate

-

Toluene or other suitable high-boiling solvent (e.g., xylene)

-

Ethyl acetate (EtOAc)

-

Petroleum ether (PE) or Hexane

-

Silica gel

Procedure:

-

In a round-bottom flask, dissolve benzyl azide (1.0 eq.) and ethyl 2-butynoate (1.0-1.2 eq.) in toluene.

-

Attach a reflux condenser and heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature may vary, often requiring heating to 60-120°C.[12][13]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed (typically after 24-48 hours), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, typically using a mixture of petroleum ether and ethyl acetate as the eluent, to isolate the pure this compound.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the cycloaddition and purification steps.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving the formation of benzyl azide followed by a Huisgen 1,3-dipolar cycloaddition with ethyl 2-butynoate. While thermal conditions are effective, the exploration of catalytic systems (e.g., copper or ruthenium-based) could offer milder reaction conditions and potentially higher yields, representing a valuable area for process optimization in drug development and chemical research.

References

- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 7. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. rsc.org [rsc.org]

- 13. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅N₃O₂ | - |

| Molecular Weight | 245.28 g/mol | - |

| Melting Point | 75-77 °C | [1] |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

| LogP | Data not available | - |

Synthesis and Characterization

General Synthetic Pathway

A common and effective method for the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. For the target compound, this would involve the reaction of benzyl azide with ethyl acetoacetate.

General synthetic scheme for the formation of the target compound.

Experimental Protocols

Synthesis of Benzyl Azide: A solution of sodium azide in a suitable solvent (e.g., DMF or aqueous acetone) is reacted with benzyl bromide. The reaction is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion. The resulting benzyl azide is then extracted and purified.

Cycloaddition Reaction: The synthesized benzyl azide is reacted with ethyl acetoacetate in the presence of a base, such as sodium ethoxide or potassium carbonate.[2] This reaction leads to the formation of the 1,2,3-triazole ring. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up, and the crude product is purified, typically by recrystallization or column chromatography, to yield this compound as a solid.[1]

Characterization Methods

The structural confirmation and purity assessment of the synthesized compound are performed using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule. Expected signals would include those for the ethyl group (a quartet and a triplet), the methyl group (a singlet), the benzyl group (a singlet for the CH₂ protons and multiplets for the aromatic protons), and potentially a signal for the triazole proton, although in this substituted ring, this is absent.

-

¹³C NMR: Reveals the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons of the benzyl group, the carbons of the triazole ring, and the carbons of the ethyl and methyl groups.

-

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule. Key characteristic peaks would be expected for the C=O stretching of the ester group, C-H stretching from the aromatic and aliphatic parts of the molecule, and N=N stretching of the triazole ring.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 245.28 g/mol .[1]

Biological Activity

The 1,2,3-triazole scaffold is a well-known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, antiviral, and anticancer properties.[3][4][5][6][7]

While specific studies on the biological activity of this compound are not extensively documented in the public domain, the structural motifs present in the molecule suggest potential for biological activity. The benzyl group and the triazole core are common features in compounds with demonstrated pharmacological effects.

Potential Areas of Investigation

Given the known activities of related compounds, future research on this compound could focus on:

-

Anticancer Activity: Screening against various cancer cell lines to determine its cytotoxic potential.[3][8]

-

Antimicrobial Activity: Evaluating its efficacy against a panel of pathogenic bacteria and fungi.[4][5][7][9][10]

Signaling Pathways

Currently, there is no specific information available regarding the signaling pathways modulated by this compound. Should the compound exhibit significant biological activity, further studies would be required to elucidate its mechanism of action and identify the specific cellular targets and signaling cascades involved. A general workflow for such an investigation is outlined below.

Workflow for investigating the biological mechanism of action.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in the field of drug discovery. This guide has summarized the available information on its physicochemical properties and synthesis. The lack of extensive biological data highlights an opportunity for future research to explore its potential as a therapeutic agent. The provided experimental frameworks can serve as a foundation for such studies.

References

- 1. 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation [mdpi.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 5. BJOC - Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole [beilstein-journals.org]

- 6. Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species [scielo.org.mx]

An In-depth Technical Guide to Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the broad biological activities exhibited by 1,2,3-triazole derivatives, this molecule presents a promising scaffold for the development of novel therapeutic agents. This document covers its chemical identity, synthesis, and potential biological activities, with a focus on its antimicrobial properties. Detailed experimental protocols and data are presented to facilitate further research and development.

Chemical Identity

While a specific CAS (Chemical Abstracts Service) number for this compound has not been definitively identified in public databases, it is cataloged under the following identifier:

| Identifier | Value |

| MDL Number | MFCD06797393 |

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties (Predicted):

| Property | Value |

| Molecular Formula | C₁₃H₁₅N₃O₂ |

| Molecular Weight | 245.28 g/mol |

| LogP | 2.15 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

| Boiling Point | ~410.5 °C at 760 mmHg |

Synthesis

The synthesis of this compound is typically achieved through a 1,3-dipolar cycloaddition reaction, a cornerstone of triazole synthesis. The most common approach involves the reaction of benzyl azide with ethyl acetoacetate.

General Reaction Scheme:

Caption: General synthesis workflow.

Experimental Protocol: Synthesis via Huisgen Cycloaddition

This protocol is a representative method for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles.

Materials:

-

Benzyl azide

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: To the stirred solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature. After the addition is complete, add benzyl azide (1.0 equivalent) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add water and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with a saturated aqueous solution of ammonium chloride, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activity

Derivatives of 1,2,3-triazole are known to exhibit a wide range of biological activities. While specific studies on this compound are limited, the broader class of 1-benzyl-1,2,3-triazole derivatives has shown promising antimicrobial and antifungal properties.[1]

Potential Antimicrobial and Antifungal Activity

Several studies have demonstrated the efficacy of N-benzyl and related 1H-1,2,3-triazole-4-carboxamides against various bacterial and fungal strains.[1] The structural features of these compounds contribute significantly to their biological activity, making them potential scaffolds for the development of new antimicrobial agents.[1] For instance, some derivatives have shown notable inhibitory activity against Acinetobacter baumannii and Candida albicans.[1]

Potential Mechanism of Action (Hypothesized):

The nitrogen-rich triazole ring is thought to play a crucial role in the biological activity of these compounds. It can participate in hydrogen bonding and other non-covalent interactions with biological targets such as enzymes or receptors within the microbial cells, leading to the disruption of essential cellular processes.

Caption: Hypothesized mechanism of antimicrobial action.

Data on Related Compounds

The following table summarizes the antimicrobial activity of some N-benzyl-1H-1,2,3-triazole-4-carboxamide derivatives, which share a similar core structure.

| Compound ID | Microorganism | Inhibition (%) at 32 µg/mL | Reference |

| 5n | Acinetobacter baumannii | 20.20% | [1] |

| 5a | Cryptococcus neoformans | 22.35% | [1] |

| 5h | Candida albicans | 17.70% | [1] |

| 7a | Acinetobacter baumannii | 21.05% | [1] |

| 7a | Candida albicans | 13.20% | [1] |

Future Directions

This compound represents a valuable starting point for further investigation in drug discovery. Future research should focus on:

-

Definitive CAS Number Assignment: Establishing a unique CAS number for unambiguous identification.

-

Synthesis Optimization: Developing more efficient and scalable synthetic routes.

-

Comprehensive Biological Screening: Evaluating its activity against a broader panel of bacterial and fungal pathogens, including drug-resistant strains.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which it exerts its antimicrobial effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to identify key structural features that enhance potency and selectivity.

Conclusion

This compound is a promising heterocyclic compound with potential applications in the development of new antimicrobial agents. This technical guide provides a foundational understanding of its synthesis and biological context, offering a roadmap for future research and development in this area. The versatility of the triazole core suggests that with further modification and testing, novel and effective therapeutic agents can be developed.

References

Biological activity of 1,2,3-triazole derivatives.

An In-depth Technical Guide on the Biological Activity of 1,2,3-Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole core is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comprehensive overview of the anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory properties of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

1,2,3-Triazole derivatives have demonstrated considerable potential as anticancer agents, acting through various mechanisms, including the disruption of cellular processes like cell cycle progression and the induction of apoptosis.[1][2]

Data Presentation: In Vitro Cytotoxicity of 1,2,3-Triazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Phosphonate derivative 8 | HT-1080 (Fibrosarcoma) | 15.13 | [1] |

| A-549 (Lung Carcinoma) | 21.25 | [1] | |

| MCF-7 (Breast Adenocarcinoma) | 18.06 | [1] | |

| MDA-MB-231 (Breast Adenocarcinoma) | 16.32 | [1] | |

| Derivative 5 | Multiple | 18.32 - 31.65 | [1] |

| Derivative 7 | Multiple | 18.32 - 31.65 | [1] |

| Tetrahydrocurcumin derivative 4g | HCT-116 (Colon Carcinoma) | 1.09 ± 0.17 | [3] |

| A549 (Lung Adenocarcinoma) | 45.16 ± 0.92 | [3] | |

| Tetrahydrocurcumin derivative 4f | HCT116 (Colon Carcinoma) | 15.59 | [3] |

| HepG2 (Hepatoma Carcinoma) | 53.64 | [3] | |

| Thymol-1,3,4-oxadiazole derivative 9 | MCF-7 (Breast Cancer) | 1.1 | [4] |

| HCT-116 (Colon Cancer) | 2.6 | [4] | |

| HepG2 (Liver Cancer) | 1.4 | [4] |

Mechanism of Action: Cell Cycle Arrest

Certain 1,2,3-triazole derivatives exert their anticancer effects by inducing cell cycle arrest, often at the G0/G1 or G1 phase.[1][3] For instance, a phosphonate-containing 1,2,3-triazole was found to arrest the cell cycle at the G0/G1 phase in HT-1080 fibrosarcoma cells, leading to apoptosis.[1] Similarly, a tetrahydrocurcumin-triazole hybrid was shown to cause G1 phase arrest in HCT-116 colon cancer cells.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[5]

Materials:

-

96-well microplates

-

Test compound (1,2,3-triazole derivative)

-

Cancer cell lines

-

Culture medium

-

MTT labeling reagent (0.5 mg/mL)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10³ cells/well in 100 µL of culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,3-triazole derivative and incubate for the desired exposure time (e.g., 24-72 hours).[1]

-

MTT Addition: After incubation, add 10 µL of MTT labeling reagent to each well.

-

Formazan Formation: Incubate the plate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.[6] The absorbance is directly proportional to the number of viable cells.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, , and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT assay protocol | Abcam [abcam.com]

Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the spectroscopic and synthetic characteristics of Ethyl 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylate. This compound belongs to the 1,2,3-triazole class of heterocycles, a scaffold of significant interest in medicinal chemistry and materials science due to its metabolic stability, hydrogen bond accepting capability, and strong dipole moment. The synthesis of such molecules is often achieved through the highly efficient and regiospecific Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2]

While a complete, experimentally verified set of spectroscopic data for this specific molecule is not extensively published, this guide compiles representative data from closely related analogs to provide a reliable reference for researchers. Furthermore, a detailed experimental protocol for its synthesis via the widely adopted CuAAC reaction is presented.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.30-7.45 | m | 5H | Ar-H (benzyl) |

| ~5.5-5.6 | s | 2H | -CH₂ -Ph |

| ~4.3-4.4 | q | 2H | -O-CH₂ -CH₃ |

| ~2.4-2.5 | s | 3H | Triazole-CH₃ |

| ~1.3-1.4 | t | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~161-163 | C =O (ester) |

| ~145-147 | C 5-Triazole |

| ~138-140 | C 4-Triazole |

| ~134-135 | Quaternary C (benzyl) |

| ~128-129 | C H (benzyl) |

| ~127-128 | C H (benzyl) |

| ~60-61 | -O-C H₂-CH₃ |

| ~53-54 | -C H₂-Ph |

| ~14 | -O-CH₂-C H₃ |

| ~9-10 | Triazole-C H₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050-3150 | C-H stretch (aromatic) |

| ~2900-3000 | C-H stretch (aliphatic) |

| ~1720-1740 | C=O stretch (ester) |

| ~1450-1600 | C=C stretch (aromatic ring) |

| ~1200-1300 | C-O stretch (ester) |

| ~1000-1100 | N-N=N stretch (triazole ring) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| ~259 | [M]⁺ (Molecular Ion) |

| ~231 | [M - N₂]⁺ |

| ~186 | [M - CO₂Et]⁺ |

| 91 | [C₇H₇]⁺ (benzyl fragment) |

Experimental Protocol: Synthesis via CuAAC

The synthesis of this compound is most efficiently achieved via a 1,3-dipolar cycloaddition reaction between benzyl azide and ethyl 2-butynoate.[1][2] The use of a copper(I) catalyst ensures high regioselectivity, yielding the 1,4-disubstituted product.[3][4]

Reactants:

-

Benzyl azide

-

Ethyl 2-butynoate (dipolarophile)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

Solvent: e.g., 1:1 mixture of tert-Butanol and Water

Procedure:

-

Reaction Setup: To a round-bottom flask, add ethyl 2-butynoate (1.0 equivalent) and benzyl azide (1.0 equivalent).[5]

-

Solvent Addition: Dissolve the starting materials in a 1:1 mixture of t-BuOH/H₂O.[5]

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of CuSO₄·5H₂O (1-5 mol%). In another vial, prepare a fresh aqueous solution of sodium ascorbate (5-10 mol%).[5]

-

Reaction Initiation: To the stirred solution of the alkyne and azide, first add the CuSO₄ solution, followed by the dropwise addition of the sodium ascorbate solution. The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalyst in situ.[6][7]

-

Reaction Progress: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours to overnight.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the general experimental workflow for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) used to synthesize the title compound.

Caption: General experimental workflow for the CuAAC synthesis.

The diagram below illustrates the catalytic cycle for the CuAAC reaction, highlighting the role of the copper(I) catalyst.

Caption: Simplified catalytic cycle of the CuAAC reaction.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. ijrpc.com [ijrpc.com]

Crystal Structure of 1-benzyl-5-methyl-1H-1,2,3-triazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of key derivatives of the 1-benzyl-5-methyl-1H-1,2,3-triazole core, a scaffold of significant interest in medicinal chemistry and materials science. While the crystal structure of the parent compound, 1-benzyl-5-methyl-1H-1,2,3-triazole, is not publicly available, this guide presents a comprehensive overview of the crystallographic data for two closely related and well-characterized analogues: 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and its monohydrate .

The data herein is crucial for understanding the three-dimensional arrangement of atoms, intermolecular interactions, and packing motifs within the crystalline lattice. This knowledge is fundamental for structure-based drug design, polymorphism studies, and the development of novel materials with tailored properties.

Crystallographic Data Summary

The following tables summarize the key crystallographic parameters for 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid and its monohydrate, allowing for a clear and concise comparison.

Table 1: Crystal Data and Structure Refinement for 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid [1]

| Parameter | Value |

| Empirical Formula | C₁₁H₁₁N₃O₂ |

| Formula Weight | 217.23 |

| Temperature | 293 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Trigonal |

| Space Group | R-3 |

| Unit Cell Dimensions | |

| a | 10.1178 (7) Å |

| b | 10.1178 (7) Å |

| c | 8.9971 (8) Å |

| α | 90° |

| β | 90° |

| γ | 120° |

| Volume | 797.64 (11) ų |

| Z | 3 |

| Density (calculated) | 1.357 Mg/m³ |

| Absorption Coefficient | 0.10 mm⁻¹ |

| Data Collection | |

| Diffractometer | Rigaku SCXmini |

| Reflections Collected | 8294 |

| Independent Reflections | 2435 [R(int) = 0.049] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 2435 / 1 / 147 |

| Goodness-of-fit on F² | 0.98 |

| Final R indices [I>2σ(I)] | R1 = 0.053, wR2 = 0.115 |

| R indices (all data) | R1 = 0.093, wR2 = 0.130 |

Table 2: Crystal Data and Structure Refinement for 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate [2]

| Parameter | Value |

| Empirical Formula | C₁₁H₁₁N₃O₂·H₂O |

| Formula Weight | 235.24 |

| Temperature | 292 K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 6.5808 (13) Å |

| b | 7.4995 (15) Å |

| c | 12.337 (3) Å |

| α | 99.87 (4)° |

| β | 93.75 (3)° |

| γ | 91.80 (3)° |

| Volume | 598.0 (2) ų |

| Z | 2 |

| Density (calculated) | 1.306 Mg/m³ |

| Absorption Coefficient | 0.10 mm⁻¹ |

| Data Collection | |

| Diffractometer | Rigaku SCXmini |

| Reflections Collected | 6256 |

| Independent Reflections | 2730 [R(int) = 0.042] |

| Refinement | |

| Refinement Method | Full-matrix least-squares on F² |

| Data / Restraints / Parameters | 2730 / 0 / 156 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R1 = 0.064, wR2 = 0.174 |

| R indices (all data) | R1 = 0.114, wR2 = 0.203 |

Molecular and Crystal Packing Analysis

In the anhydrous structure of 1-benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, the dihedral angle between the benzene and triazole rings is 76.47 (10)°.[1] The crystal packing is characterized by intermolecular O—H···N hydrogen bonds, which form helical chains along the[1] direction.[1]

In the monohydrate form, the presence of a water molecule significantly influences the crystal packing. The dihedral angle between the triazole and phenyl rings is 89.5 (3)°, indicating a nearly perpendicular arrangement.[2] The crystal structure is stabilized by strong intermolecular O—H···O and O—H···N hydrogen bonds, with the water molecule acting as both a donor and an acceptor, creating a robust hydrogen-bonding network.[2]

Experimental Protocols

Synthesis of 1-benzyl-5-methyl-1H-1,2,3-triazole

The synthesis of the parent 1-benzyl-5-methyl-1H-1,2,3-triazole is typically achieved via a [3+2] cycloaddition reaction between benzyl azide and propyne. The regioselectivity of this reaction, yielding either the 1,4- or 1,5-disubstituted triazole, can be controlled by the choice of catalyst.

1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-disubstituted triazole:

This method reliably yields the 1,4-disubstituted product.

-

Materials: Benzyl azide, propyne (gas or condensed), copper(II) sulfate pentahydrate, sodium ascorbate, solvent (e.g., t-butanol/water mixture).

-

Procedure:

-

To a solution of benzyl azide in the chosen solvent system, add copper(II) sulfate pentahydrate and sodium ascorbate.

-

Introduce propyne gas into the reaction mixture via bubbling or use a condensed source of propyne.

-

Stir the reaction mixture at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

2. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-disubstituted triazole:

This method is employed to selectively obtain the 1,5-disubstituted isomer.

-

Materials: Benzyl azide, propyne, Ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂), anhydrous solvent (e.g., benzene or toluene).

-

Procedure:

-

In a flask under an inert atmosphere, dissolve benzyl azide and the ruthenium catalyst in the anhydrous solvent.

-

Introduce propyne to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography to isolate the 1,5-disubstituted triazole.

-

Single-Crystal X-ray Diffraction

The following is a generalized protocol for obtaining single-crystal X-ray diffraction data for 1-benzyl-5-methyl-1H-1,2,3-triazole compounds.

-

1. Crystallization:

-

Slow evaporation of a solution of the purified compound in a suitable solvent or solvent mixture (e.g., ethanol/water, dichloromethane/hexane) at room temperature is a common method to obtain single crystals.

-

Other techniques such as vapor diffusion or slow cooling of a saturated solution can also be employed.

-

-

2. Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

Data is collected using a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).

-

The crystal is maintained at a constant temperature (e.g., 100 K or 293 K) during data collection.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

-

-

3. Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.

-

All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions.

-

Visualizations

The following diagrams illustrate the key workflows described in this guide.

References

A Technical Guide to Therapeutic Targets for Substituted Triazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of therapeutic agents across a wide range of diseases.[1][2] The stability of the triazole ring, its capacity for hydrogen bonding, and its role as a bioisostere for amide bonds make it a privileged structure in drug design.[3][4] Triazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal, anticancer, antiviral, antibacterial, and anti-inflammatory effects.[1][5] This guide provides an in-depth overview of the key therapeutic targets of substituted triazoles, supported by quantitative data, detailed experimental protocols, and diagrams of relevant biological pathways and workflows.

Core Therapeutic Area: Antifungal Agents

The most established therapeutic application of substituted triazoles is in the treatment of fungal infections.[6] They are highly effective against a variety of pathogenic fungi, including Candida spp., Cryptococcus neoformans, and Aspergillus spp.[7]

Primary Target: Lanosterol 14α-demethylase (CYP51)

The principal mechanism of action for antifungal triazoles is the inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 (CYP450) enzyme.[7][8] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in the fungal cell membrane, where it regulates membrane fluidity and integrity, analogous to cholesterol in mammalian cells.[9][10]

By binding to the heme iron atom in the active site of lanosterol 14α-demethylase, triazoles prevent the conversion of lanosterol to ergosterol.[7][11] This inhibition leads to two primary consequences:

-

Depletion of Ergosterol: The lack of ergosterol disrupts the structure and function of the fungal cell membrane, increasing its permeability and leading to cell lysis.[10][11]

-

Accumulation of Toxic Sterol Precursors: The blockage of the pathway causes an accumulation of 14α-methylated sterols, which are toxic to the fungal cell and further disrupt membrane integrity.[11]

Signaling Pathway: Ergosterol Biosynthesis Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by substituted triazoles.

Caption: Inhibition of Lanosterol 14α-demethylase by triazoles.

Quantitative Data: Antifungal Activity

The potency of antifungal triazoles is often measured by their half-maximal inhibitory concentration (IC50) against ergosterol biosynthesis.

| Compound | Fungal Species | Assay | IC50 (µg/mL) | Reference |

| Efinaconazole | Trichophyton mentagrophytes | Ergosterol Biosynthesis | 0.00019 | [10] |

| Efinaconazole | Candida albicans | Ergosterol Biosynthesis | 0.00040 | [10] |

| Clotrimazole | Candida albicans | Ergosterol Biosynthesis | 0.0029 | [10] |

Emerging Therapeutic Area: Anticancer Agents

Substituted triazoles have emerged as a promising scaffold for the development of novel anticancer agents, demonstrating activity against a wide array of human cancer cell lines.[2][5][12] Their mechanisms of action are diverse, targeting multiple pathways involved in cancer cell proliferation, survival, and metastasis.

Key Anticancer Targets

-

Receptor Tyrosine Kinases (RTKs): Several triazole derivatives have been shown to inhibit RTKs like the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in various cancers and plays a crucial role in cell growth and proliferation.[13]

-

Serine/Threonine Kinases: The BRAF kinase, a key component of the MAPK/ERK signaling pathway, is another important target.[13] Mutations in BRAF are common in melanoma and other cancers.

-

Tubulin: Triazoles can act as tubulin polymerization inhibitors. By disrupting microtubule dynamics, they interfere with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13]

-

Hormone Receptors: In hormone-dependent cancers like prostate cancer, triazole derivatives have been developed as antagonists of the Androgen Receptor (AR), blocking the signaling that drives tumor growth.[14]

-

Other Enzymes: Various other enzymes critical for cancer cell function, such as cholinesterases and matrix metalloproteinases (MMPs), have also been identified as targets.[1][3]

Signaling Pathway: EGFR Inhibition

The diagram below shows a simplified representation of the EGFR signaling pathway and its inhibition by triazole-based compounds.

Caption: EGFR signaling pathway and inhibition by triazole derivatives.

Quantitative Data: Anticancer Activity

The anticancer potential of substituted triazoles is typically quantified by IC50 values against various cancer cell lines.

| Compound | Cancer Cell Line | Target(s) | IC50 (µM) | Reference |

| Compound 8c | - | EGFR | 3.6 | [13] |

| Compound 17 | MCF-7 (Breast) | CDK2 (predicted) | 0.31 | [15] |

| Compound 22 | MCF-7 (Breast) | CDK2 (predicted) | 0.31 | [15] |

| Compound 25 | MCF-7 (Breast) | CDK2 (predicted) | 0.31 | [15] |

| Compound 17 | Caco-2 (Colon) | CDK2 (predicted) | 4.98 | [15] |

| Compound 8 | HT-1080 (Fibrosarcoma) | MMP-2, MMP-9 (predicted) | 15.13 | [3] |

| Compound 7e | HeLa (Cervical) | - | 2.9 | [16] |

| Compound 7e | MCF-7 (Breast) | - | 4.7 | [16] |

| Compound 10a | HeLa (Cervical) | - | 5.6 | [16] |

| Compound 10a | MCF-7 (Breast) | - | 6.43 | [16] |

| Compound 6cf | MCF-7 (Breast) | - | 5.71 | [17] |

| Compound 6cf | 4T1 (Mouse Breast) | - | 8.71 | [17] |

Other Potential Therapeutic Targets

The structural versatility of the triazole nucleus allows for its application in other therapeutic areas.[18]

-

Antitubercular: Triazole derivatives have shown potent activity against Mycobacterium tuberculosis, with some compounds targeting enzymes like DprE1, which is involved in cell wall synthesis.[19] MIC values as low as 5.8-29.9 µg/mL have been reported.[19]

-

Anti-Alzheimer's: Certain tacrine-based triazole compounds have been designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of neurotransmitters, with IC50 values in the low micromolar range.[1]

-

Antiviral: Triazoles are known to possess antiviral properties, although the specific targets are diverse and depend on the virus. For example, Ribavirin, a triazole nucleoside, inhibits the replication of a broad range of RNA and DNA viruses.

-

Antimalarial: Bi-triazole compounds have demonstrated activity against both asexual and sexual forms of Plasmodium falciparum, the parasite responsible for malaria, with IC50 values as low as 3.1 µM.[20]

Experimental Protocols

This section details common methodologies used for the synthesis and biological evaluation of substituted triazoles.

Synthesis Workflow: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed variant known as "click chemistry," is a highly efficient and widely used method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[14][19]

Caption: Workflow for the CuAAC synthesis of 1,2,3-triazoles.

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[13]

Objective: To determine the IC50 value of a triazole derivative against a cancer cell line.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549).

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

Triazole compound stock solution (in DMSO).

-

MTT solution (5 mg/mL in PBS).

-

96-well plates.

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the triazole compound in culture medium. Remove the old medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include wells for a negative control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Remove the drug-containing medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Protocol: Antitubercular Activity (Microplate Alamar Blue Assay - MABA)

This assay is a widely used method to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.

Objective: To determine the MIC of a triazole derivative against M. tuberculosis.

Materials:

-

M. tuberculosis H37Rv strain.

-

Middlebrook 7H9 broth supplemented with OADC.

-

Triazole compound stock solution (in DMSO).

-

Alamar Blue reagent.

-

96-well plates.

Procedure:

-

Compound Preparation: Prepare serial dilutions of the triazole compounds in a 96-well plate.

-

Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

-

Inoculation: Add 100 µL of the bacterial inoculum to each well containing the test compounds. Include a drug-free control well.

-

Incubation: Seal the plates and incubate at 37°C for 5-7 days.

-

Assay Development: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well. Incubate for another 24 hours.

-

Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Conclusion

Substituted triazoles remain a highly valuable and adaptable scaffold in modern drug discovery. While their role as antifungal agents targeting lanosterol 14α-demethylase is well-established, their therapeutic potential is rapidly expanding.[6][8] The identification of diverse anticancer targets, including kinases, tubulin, and hormone receptors, highlights the promise of this chemical class in oncology.[13][14] Furthermore, ongoing research continues to uncover novel applications against tuberculosis, malaria, and neurodegenerative diseases.[1][19][20] The synthetic tractability of the triazole core, especially via click chemistry, ensures that a vast chemical space can be explored, facilitating the development of next-generation therapeutic agents with improved potency, selectivity, and pharmacological profiles.

References

- 1. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 2. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. iajesm.in [iajesm.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]

- 9. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 10. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1,4-Substituted Triazoles as Nonsteroidal Anti-Androgens for Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Triazole analogues as potential pharmacological agents: a brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.rsc.org [pubs.rsc.org]

- 20. In vitro and in silico evaluation of synthetic compounds derived from bi-triazoles against asexual and sexual forms of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

In Silico ADME Prediction for Novel Triazole Esters: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The successful development of novel therapeutic agents is contingent on a thorough understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Early assessment of these pharmacokinetic parameters is crucial to de-risk drug candidates and optimize their clinical potential. This technical guide provides a comprehensive overview of in silico ADME prediction methods specifically tailored for novel triazole esters, a promising class of compounds with diverse therapeutic applications. This document details common computational models, provides step-by-step experimental protocols for in vitro validation, presents a comparative analysis of predicted and experimental data, and visualizes key workflows and metabolic pathways.

Introduction to ADME in Drug Discovery

The journey of a drug from administration to elimination is governed by the four key processes of ADME. A favorable ADME profile is essential for a drug to reach its target in sufficient concentration and for an appropriate duration, without causing undue toxicity.[1]

-

Absorption: The process by which a drug enters the bloodstream. For orally administered drugs, this involves traversing the intestinal epithelium.

-

Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs in the body.

-

Metabolism: The chemical modification of a drug by the body, primarily by enzymes in the liver, to facilitate its elimination. Cytochrome P450 (CYP) enzymes play a major role in the metabolism of many drugs, including triazole derivatives.[2]

-

Excretion: The removal of the drug and its metabolites from the body, typically via urine or feces.

Early in the drug discovery pipeline, in silico and in vitro ADME profiling allows for the rapid screening of large numbers of compounds, enabling a "fail early, fail cheap" strategy that conserves resources for the most promising candidates.[3]

In Silico ADME Prediction Models for Triazole Esters

A variety of computational models are available to predict the ADME properties of small molecules from their chemical structure.[4] These models leverage large datasets of experimental results to build quantitative structure-property relationships (QSPR).

Common Physicochemical and ADME Descriptors

Several key descriptors are commonly calculated to assess the "drug-likeness" of a compound. These include:

-

Molecular Weight (MW): Influences diffusion and overall size.

-

Lipophilicity (logP): The partition coefficient between octanol and water, which affects membrane permeability and solubility.

-

Topological Polar Surface Area (TPSA): A measure of the polar surface area of a molecule, which correlates with its ability to permeate cell membranes.

-

Hydrogen Bond Donors and Acceptors: Influence solubility and binding to biological targets.

-

Aqueous Solubility (logS): A critical factor for absorption.

-

Gastrointestinal (GI) Absorption: Prediction of the extent of absorption from the gut.

-

Blood-Brain Barrier (BBB) Permeation: Predicts the ability of a compound to cross the BBB, which is crucial for CNS-acting drugs.

-

CYP Inhibition: Predicts the potential for a compound to inhibit major cytochrome P450 isoforms, a common cause of drug-drug interactions.[5]

-

P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter that can limit the absorption and distribution of drugs.

Predictive Software and Tools

Several software packages and web-based tools are available for in silico ADME prediction. One of the most widely used is SwissADME , a free web tool that provides predictions for a wide range of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[6] Other commonly used tools include FAF-Drugs4 and Toxtree, which can predict toxicological endpoints.[2] The predictive accuracy of these tools for triazole derivatives has been reported to be in the range of 72% to 94%.[7]

Workflow for In Silico ADME Prediction

The general workflow for utilizing in silico ADME prediction in a drug discovery project is outlined below.

Figure 1. General workflow for in silico ADME prediction of novel compounds.

Experimental Protocols for In Vitro ADME Assays

In silico predictions should always be validated by in vitro experimental data. The following sections provide detailed protocols for key ADME assays.

Caco-2 Permeability Assay for Intestinal Absorption

The Caco-2 cell line, derived from a human colon adenocarcinoma, is widely used as an in vitro model of the human intestinal epithelium to predict drug absorption.

Methodology:

-

Cell Culture and Seeding: Caco-2 cells are cultured and then seeded onto permeable filter supports in a transwell plate. The cells are grown for 21-28 days to form a differentiated and polarized monolayer with tight junctions.

-

Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.

-

Transport Experiment:

-

The test compound is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a defined concentration.

-

For apical-to-basolateral (A-B) transport, the compound solution is added to the apical (upper) chamber, and fresh buffer is added to the basolateral (lower) chamber.

-

For basolateral-to-apical (B-A) transport, the compound solution is added to the basolateral chamber, and fresh buffer is added to the apical chamber.

-

The plate is incubated at 37°C with gentle shaking for a specific time period (e.g., 2 hours).

-

-

Sample Analysis: Samples are collected from both the donor and receiver chambers at the end of the incubation period. The concentration of the test compound in each sample is quantified by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An ER greater than 2 suggests that the compound is a substrate for an efflux transporter like P-glycoprotein.

Liver Microsomal Stability Assay for Metabolic Stability

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, present in liver microsomes.

Methodology:

-

Preparation of Reagents:

-

Pooled human liver microsomes (HLM) are thawed and diluted to the desired concentration in a phosphate buffer (pH 7.4).

-

A solution of the test compound is prepared.

-

An NADPH-regenerating system is prepared to ensure the continuous activity of the CYP enzymes.

-

-

Incubation:

-

The test compound is pre-incubated with the liver microsomes at 37°C.

-

The metabolic reaction is initiated by adding the NADPH-regenerating system.

-

A control incubation without the NADPH-regenerating system is also performed.

-

Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Analysis: The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

-

Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural log of the remaining compound concentration versus time, the in vitro half-life (t1/2) and the intrinsic clearance (CLint) are calculated.

CYP Inhibition Assay (IC50 Determination)

This assay determines the concentration of a test compound that causes 50% inhibition of a specific CYP isoform's activity.

Methodology:

-

Preparation of Reagents:

-

Human liver microsomes or recombinant human CYP enzymes are used as the enzyme source.

-

A specific probe substrate for the CYP isoform of interest is selected (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, midazolam for CYP3A4).

-

A range of concentrations of the test compound (inhibitor) is prepared.

-

-

Incubation:

-

The enzyme, probe substrate, and test compound are incubated together at 37°C.

-

The reaction is initiated by the addition of an NADPH-regenerating system.

-

A control incubation without the inhibitor is performed to determine the 100% activity level.

-

-

Sample Analysis: After a set incubation time, the reaction is stopped, and the amount of metabolite formed from the probe substrate is quantified by LC-MS/MS.

-

Data Analysis: The percentage of inhibition of the enzyme activity is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.

Data Presentation: In Silico vs. Experimental ADME of Triazole Derivatives

Direct comparative studies of in silico predicted versus experimental ADME data for novel triazole esters are not abundantly available in the public domain. However, data from various studies on different triazole derivatives can be compiled to provide an overview of the expected ranges and the general predictive accuracy of computational models.

Table 1: Predicted Physicochemical and ADME Properties of Selected Triazole Derivatives

| Compound ID | MW ( g/mol ) | logP | TPSA (Ų) | GI Absorption | BBB Permeant | CYP Inhibitor (Predicted) | Reference |

| Triazole Deriv. 1 | 232.24 | 1.85 | 79.78 | High | Yes | CYP2C9, CYP3A4 | [8] |

| Triazole Deriv. 2 | 342.78 | 3.21 | 79.78 | High | Yes | CYP1A2, CYP2C9, CYP3A4 | [8] |

| Tebuconazole | 307.8 | 3.7 | 43.4 | High | Yes | CYP2C19 | [7] |

| Epoxiconazole | 329.8 | 3.2 | 55.1 | High | Yes | CYP1A2, CYP2C19, CYP2C9 | [7] |

| Flutriafol | 301.3 | 2.3 | 43.4 | High | Yes | CYP2C19 | [7] |

Table 2: Experimental ADME Data for Selected Triazole Antifungals

| Compound | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio | CLint (µL/min/mg) | CYP Inhibition (IC50, µM) | Reference |

| Fluconazole | >10 | ~1 | <5 | CYP2C9: 8.5, CYP3A4: >100 | [5] |

| Itraconazole | <1 | >2 | >100 | CYP3A4: 0.03 | [5] |

| Voriconazole | >10 | ~1 | 20-50 | CYP2C19: 1.8, CYP3A4: 3.2 | [9] |

| Tebuconazole | - | - | - | CYP3A4: 0.81 | [1] |

| Penconazole | - | - | - | CYP3A4: 2.22 | [1] |

Note: The data in these tables are compiled from different sources and for different triazole derivatives, and therefore do not represent a direct head-to-head comparison for a single homologous series.

Key Signaling and Metabolic Pathways

The metabolism of triazole esters is primarily mediated by cytochrome P450 enzymes in the liver. The ester moiety also introduces a potential site for hydrolysis by esterases.

CYP-Mediated Metabolism of Triazole Esters

The primary metabolic pathways for many triazole-containing compounds involve oxidation reactions catalyzed by CYP enzymes. For triazole esters, these can include:

-

Hydroxylation: Addition of a hydroxyl group to an aliphatic or aromatic part of the molecule.

-

N-oxidation: Oxidation of a nitrogen atom in the triazole ring.

-

Dealkylation: Removal of an alkyl group.

-

Ester Hydrolysis: Cleavage of the ester bond, often mediated by esterases, to yield a carboxylic acid and an alcohol. This is a crucial pathway for ester prodrugs.

The following diagram illustrates a hypothetical metabolic pathway for a generic triazole ester.

References

- 1. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 2. Triazole antifungal agents drug-drug interactions involving hepatic cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugpatentwatch.com [drugpatentwatch.com]

- 4. researchgate.net [researchgate.net]

- 5. The enzymatic basis of drug-drug interactions with systemic triazole antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. longdom.org [longdom.org]

- 8. ADME Advances: Personalized and Computational Approaches | Technology Networks [technologynetworks.com]

- 9. 1,2,3-Triazole-Heme Interactions in Cytochrome P450: Functionally Competent Triazole-Water- Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 1,2,3-Triazole-Based Compounds

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the multifaceted mechanisms of action of 1,2,3-triazole-based compounds. This guide synthesizes current research to provide an in-depth understanding of how this versatile class of compounds exerts its therapeutic effects across various domains, including oncology and infectious diseases.

The 1,2,3-triazole core has emerged as a privileged scaffold in medicinal chemistry, attributable to its unique chemical properties, including metabolic stability and the capacity for hydrogen bonding. This has led to the development of a plethora of 1,2,3-triazole-containing compounds with a broad spectrum of biological activities. This guide elucidates the primary mechanisms through which these compounds operate, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Core Mechanisms of Action: A Multi-pronged Approach

1,2,3-Triazole-based compounds exhibit a remarkable diversity in their mechanisms of action, often employing a multi-targeted approach to combat diseases. This versatility stems from the triazole ring's ability to act as a pharmacophore, a bioisostere of amide or ester groups, or as a linker for creating hybrid molecules with enhanced potency and novel mechanisms.

Anticancer Activity: Inducing Cell Death and Halting Proliferation

A significant area of research has focused on the anticancer properties of 1,2,3-triazole derivatives. These compounds have been shown to effectively induce cancer cell death and inhibit proliferation through several key mechanisms:

-

Induction of Apoptosis: Many 1,2,3-triazole compounds trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the intrinsic pathway, characterized by the disruption of the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors. Key players in this pathway, such as the Bax/Bcl-2 protein ratio and the activation of caspases, are modulated by these compounds.

-

Cell Cycle Arrest: By interfering with the cell division cycle, 1,2,3-triazole derivatives can halt the proliferation of cancer cells. Arrest is commonly observed at the G1/S or G2/M phases of the cell cycle, preventing the cells from replicating their DNA or undergoing mitosis.

-

Enzyme Inhibition: A number of critical enzymes involved in cancer progression are targeted by 1,2,3-triazole compounds. These include:

-

Kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key targets, and their inhibition disrupts signaling pathways crucial for cancer cell growth and angiogenesis.

-

Topoisomerases: Inhibition of topoisomerase I and II leads to DNA damage and ultimately, cell death.

-

Tubulin Polymerization: By interfering with microtubule dynamics, these compounds can disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis.

-

-

Signaling Pathway Modulation: 1,2,3-triazole derivatives have been shown to modulate key signaling pathways, such as the Wnt/β-catenin pathway, which is often dysregulated in cancer.

Antimicrobial Activity: A Multifaceted Attack on Pathogens

The rise of antimicrobial resistance has spurred the development of new therapeutic agents, and 1,2,3-triazole-based compounds have shown significant promise in this area. Their antimicrobial effects are often multimodal, reducing the likelihood of resistance development.[1] Key mechanisms include:

-

Enzyme Inhibition: These compounds can inhibit essential bacterial enzymes, such as DNA gyrase and dihydrofolate reductase, which are crucial for DNA replication and metabolism.[1] In fungi, they can target enzymes like sterol 14-α-demethylase, disrupting cell membrane integrity.[1]

-

Generation of Reactive Oxygen Species (ROS): Some 1,2,3-triazole derivatives can induce the production of ROS within microbial cells, leading to oxidative stress and damage to cellular components.[1]

-

Cell Membrane Disruption: Direct interaction with and disruption of the microbial cell membrane is another mechanism by which these compounds exert their antimicrobial effects.[1]

Quantitative Data Summary

The following tables summarize the reported biological activities of various 1,2,3-triazole-based compounds, providing a comparative overview of their potency.

| Compound Class | Target Cell Line/Organism | IC50/MIC | Reference |

| Anticancer Activity | |||

| 1,2,3-Triazole-Chalcone Hybrids | A549 (Lung Cancer) | 8.67 - 11.62 µM | [1] |

| 1,2,3-Triazole-Podophyllotoxin Hybrids | A549 (Lung Cancer) | 21.1 - 29.4 nM | [1] |

| 1,2,3-Triazole-Coumarin Hybrids | A549 (Lung Cancer) | 2.97 - 4.78 µM | [1] |

| Chromone-Triazole Dyads | T-47D (Breast Cancer) | 0.65 µM | |

| Chromone-Triazole Dyads | PC3 (Prostate Cancer) | 0.24 µM | |

| 1,2,3-Triazole-Ciprofloxacin-Chalcones | HCT116 (Colon Cancer) | 2.53 - 8.67 µM | [2] |

| 1,2,3-Triazole-Tetrahydrocurcumin Hybrids | HCT-116 (Colon Cancer) | 1.09 µM | [3] |

| Enzyme Inhibition | |||

| 1,2,3-Triazole-Quinolone Hybrids | Acetylcholinesterase (AChE) | 0.48 - 0.64 mg/mL | [4] |

| 1,2,3-Triazole-Genipin Analogs | Butyrylcholinesterase (BuChE) | 31.8 - 54.3 µM | [4] |

| 1,2,3-Triazole-Dihydropyrimidinone Hybrids | Butyrylcholinesterase (eqBuChE) | 1.0 - 58.4 µM | [5] |

| Antimicrobial Activity | |||

| 1,2,3-Triazole-Indole-Pyrazolone Hybrids | A. baumannii | 10 µg/mL | [6] |

| 1,2,4-Triazole Derivatives | E. coli | 0.039 - 1.25 µg/mL | [7] |

| 1,2,4-Triazole Derivatives | S. aureus | 0.156 µg/mL | [7] |

Visualizing the Mechanisms: Signaling Pathways and Workflows

To further elucidate the mechanisms of action, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

Detailed Experimental Protocols

To facilitate the replication and validation of the findings discussed, this section provides detailed methodologies for key experiments used to elucidate the mechanisms of action of 1,2,3-triazole-based compounds.

Anticancer Activity Assessment

1. MTT Assay for Cell Viability

-

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, indicating cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of the 1,2,3-triazole compound and incubate for 24-72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

2. Sulforhodamine B (SRB) Assay for Cytotoxicity

-

Principle: The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the dye sulforhodamine B.

-

Procedure:

-

Seed cells in a 96-well plate and treat with the test compound as described for the MTT assay.

-

After treatment, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

-

Wash the wells five times with slow-running tap water and air dry.

-

Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

-

Quickly wash the wells four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to dissolve the bound dye.

-

Measure the absorbance at 510 nm.

-

3. Cell Cycle Analysis by Flow Cytometry

-

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle.

-

Procedure:

-

Treat cells with the 1,2,3-triazole compound for the desired time.

-

Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the cells by flow cytometry. The DNA content is measured by detecting the fluorescence emission.

-

4. Apoptosis Detection by Annexin V-FITC/PI Staining

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorescent dye (FITC), is used to detect apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic cells.

-

Procedure:

-

Treat and harvest cells as for cell cycle analysis.

-

Wash cells with cold PBS and resuspend in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Live cells are negative for both stains, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

-

5. Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

-

Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

-

Procedure:

-

Treat cells with the test compound.

-

Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.

-